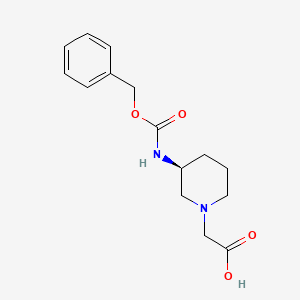

((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid

Description

((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid (CAS: 1354015-51-2) is a chiral piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and an acetic acid substituent at the 1-position of the piperidine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of peptide-based therapeutics or enzyme inhibitors. Its stereochemistry (S-configuration) and functional groups make it valuable for designing molecules with specific biological interactions .

The compound is commercially available from suppliers such as 范德生物 (VANDE (Beijing) Biotechnology Co., Ltd.) at a price of ¥15,510 per 500 mg .

Properties

IUPAC Name |

2-[(3S)-3-(phenylmethoxycarbonylamino)piperidin-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c18-14(19)10-17-8-4-7-13(9-17)16-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIGGDFVJCPOST-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Acetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can target the piperidine ring or the benzyloxycarbonyl group, resulting in the formation of secondary amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Secondary amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.

Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of ((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target without undergoing premature degradation. The piperidine ring can enhance the compound’s binding affinity to its target, leading to a more potent biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituents, stereochemistry, and applications:

Table 1: Structural and Functional Comparison

Key Observations :

The acetic acid group enhances solubility and enables conjugation with other functional groups via carboxylate chemistry.

Substituent Effects: Cbz-protected amino groups (e.g., benzyloxycarbonyl) are common in peptide synthesis to prevent unwanted side reactions. The addition of cyclopropyl or methyl groups introduces steric hindrance, which may improve metabolic stability or target specificity . Compounds like ((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid (CAS: 1353994-95-2) exhibit basic dimethylamino groups, suggesting applications in pH-dependent drug delivery .

Commercial Availability and Cost: this compound is priced lower (¥15,510/500 mg) than ((S)-2-Dimethylaminomethyl-pyrrolidin-1-yl)-acetic acid (¥16,872/500 mg), indicating differences in synthetic complexity or demand .

Research Findings and Mechanistic Insights

- Stereochemical Impact : The (S)-configuration in piperidine derivatives is crucial for enantioselective interactions, as seen in protease inhibitors where chiral centers dictate binding to active sites .

- Functional Group Synergy : The combination of Cbz protection and acetic acid allows for sequential deprotection and conjugation, a strategy employed in prodrug design .

Biological Activity

((S)-3-Benzyloxycarbonylamino-piperidin-1-yl)-acetic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Structural Characteristics

The compound features a piperidine ring and a benzyloxycarbonyl group , which contribute to its biological properties. Its molecular formula is , with a molecular weight of approximately 292.335 g/mol. The presence of these functional groups enhances the compound's stability and reactivity, making it suitable for various applications in drug development and enzyme modulation.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes and receptors. The benzyloxycarbonyl group serves as a protecting group, allowing selective interactions that prevent degradation before reaching the target site. The piperidine structure may enhance binding affinity, leading to significant biological effects, particularly in neuropharmacology and enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties. It has been studied as a potential inhibitor of various enzymes involved in disease processes, including proteases and kinases. For instance, compounds with similar structures have shown effectiveness against proteases critical in viral infections and cancer progression .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Studies suggest that it may help protect neuronal cells from damage caused by oxidative stress or neurotoxic agents. This activity makes it a candidate for further research in treating neurodegenerative diseases.

Antiviral Potential

Preliminary studies indicate that this compound may possess antiviral activity , particularly against viruses like Hepatitis C. This potential is attributed to its ability to inhibit viral replication through enzyme modulation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Piperidin-1-yl-acetic acid | Contains a piperidine ring and acetic acid | Simpler structure; lacks benzyloxycarbonyl group |

| Benzyloxycarbonyl-L-alanine | Amino acid derivative | Directly related to protein synthesis |

| (R)-(3-Hydroxypyrrolidin-1-yl)-acetic acid | Pyrrolidine ring instead of piperidine | Different nitrogen heterocycle; potential neuroactivity |

The unique combination of the benzyloxycarbonyl group and the piperidine ring in this compound enhances its stability and biological activity compared to similar compounds .

Case Studies and Research Findings

- Neuroprotective Studies : In vitro studies have demonstrated that this compound can significantly reduce neuronal cell death induced by oxidative stress in cultured neurons. These findings suggest its potential application in treating neurodegenerative disorders.

- Antiviral Activity : A study investigating its effects on Hepatitis C virus replication showed that this compound could reduce viral load in infected cell lines, indicating its potential as an antiviral agent.

- Enzyme Inhibition : Research into enzyme inhibition revealed that this compound effectively inhibits specific proteases at low micromolar concentrations, highlighting its therapeutic potential in diseases where these enzymes play a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.